Rifampicin impurities4
Description
Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Formulations
The control of impurities in APIs and finished pharmaceutical products is a paramount challenge within the pharmaceutical industry, directly impacting the quality, safety, and efficacy of medications. pharmaguru.co Impurities can originate from various sources, including raw materials, synthetic processes, manufacturing equipment, and degradation of the API during storage. pharmaguru.cograce.com Even at trace levels, these unwanted chemicals can alter the pharmacological properties of the API, potentially leading to adverse effects, toxicity, or even carcinogenic, mutagenic, or teratogenic outcomes. oceanicpharmachem.combiomedres.us
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with international guidelines like those from the International Council for Harmonisation (ICH), have established strict limits on acceptable impurity levels. longdom.orgtandfonline.com Adherence to these standards is a non-negotiable requirement for drug approval and market access. longdom.org Impurity profiling serves as a crucial quality control tool, providing vital data on the identity, quantity, and potential toxicity of impurities. globalpharmatek.combenthamdirect.com This information is instrumental in optimizing manufacturing processes to minimize impurity formation and establishing appropriate storage conditions and shelf life for the final product. globalpharmatek.com
The continuous advancement in analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), has significantly improved the ability to detect, identify, and quantify impurities, even at very low concentrations. oceanicpharmachem.comtandfonline.com This analytical rigor is fundamental to validating manufacturing processes and ensuring the consistent production of high-quality, safe, and effective pharmaceuticals. globalpharmatek.com
Overview of Rifampicin (B610482) as a Pharmaceutical Compound and Its Purity Requirements
Rifampicin, a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class, is a cornerstone in the treatment of several bacterial infections. tandfonline.comnih.gov It is derived from Amycolatopsis rifamycinica and functions by inhibiting bacterial DNA-dependent RNA polymerase. nih.govpharmaffiliates.com The molecular formula of Rifampicin is C43H58N4O12, and its molecular weight is 822.94 g/mol . sigmaaldrich.comlgcstandards.com
Given its critical therapeutic role, the purity of Rifampicin is of utmost importance. Various pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide detailed monographs that specify the acceptable limits for impurities in both the bulk drug substance and finished pharmaceutical formulations. oceanicpharmachem.comsigmaaldrich.comsigmaaldrich.com These standards are in place to ensure that the final product is safe and effective for patient use.
The manufacturing process and subsequent storage can lead to the formation of several known impurities. Degradation can occur through hydrolysis under acidic conditions or oxidation in alkaline solutions. tandfonline.comresearchgate.net Poorly synthesized or improperly stored Rifampin may contain various degradation products and impurities. nih.gov
Some of the commonly identified impurities associated with Rifampicin include:
Rifampicin Quinone: Formed through the oxidation of Rifampicin. tandfonline.comnih.gov It is a primary degradation product and its presence is an indicator of poor quality. nih.gov
3-Formylrifamycin SV: A precursor in the synthesis of Rifampicin that can remain as an impurity. tandfonline.com It can also be formed by the hydrolysis of Rifampicin under acidic conditions. tandfonline.com
Rifampicin N-Oxide: Another oxidation product of Rifampicin. pharmaffiliates.comnih.gov
25-Desacetylrifampin: Can be present as an impurity arising from solvolysis and is also a major metabolite in humans. tandfonline.comnih.gov
Rifamycin SV: A key intermediate in the synthesis of Rifampicin. nih.gov
1-Methyl-4-nitrosopiperazine (B99963) (MNP): A genotoxic nitrosamine (B1359907) impurity that can form during the manufacturing process. researchgate.netfda.gov
The control of these impurities to within their specified limits is a critical aspect of Rifampicin production and quality control.
Scope and Research Imperatives in Rifampicin Impurity Analysis
The analysis of Rifampicin impurities is a dynamic area of research, driven by the need for more sensitive, rapid, and efficient analytical methods. The primary goal is to ensure the quality and safety of Rifampicin-containing products by accurately identifying and quantifying any impurities present.
A significant focus of current research is the development and validation of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of Rifampicin and its related impurities. tandfonline.comnih.gov Reverse-phase HPLC methods have been developed to separate Rifampicin from its major degradation products. tandfonline.com
More recently, Supercritical Fluid Chromatography (SFC) has emerged as a novel and efficient alternative to conventional reversed-phase liquid chromatography (RPLC) for Rifampicin impurity analysis. nih.gov SFC offers advantages such as faster analysis times and better resolution for certain impurities. nih.gov
Furthermore, the detection and control of genotoxic impurities, such as 1-methyl-4-nitrosopiperazine (MNP), have become a major research imperative. researchgate.net The potential for these impurities to be harmful even at very low levels necessitates the development of highly sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for their determination at parts-per-million (ppm) levels. researchgate.netfda.gov
Ongoing research also investigates the degradation pathways of Rifampicin under various stress conditions to better understand impurity formation. researchgate.netnih.gov This knowledge is crucial for developing stable formulations and establishing appropriate storage and handling procedures. The development of environmentally friendly degradation processes for Rifampicin is also an area of interest, aiming to mitigate the environmental impact of antibiotic residues. chemistryviews.org
The following table summarizes key impurities of Rifampicin and the analytical techniques used for their detection:
| Impurity Name | Formation/Source | Common Analytical Techniques |
| Rifampicin Quinone | Oxidation of Rifampicin tandfonline.comnih.gov | HPLC tandfonline.comresearchgate.net, LC-MS nih.gov |
| 3-Formylrifamycin SV | Synthesis precursor, Hydrolysis of Rifampicin tandfonline.com | HPLC tandfonline.comresearchgate.net |
| Rifampicin N-Oxide | Oxidation of Rifampicin pharmaffiliates.comnih.gov | SFC nih.gov, HPLC researchgate.net |
| 25-Desacetylrifampin | Solvolysis tandfonline.com | HPLC tandfonline.com |
| Rifamycin SV | Synthesis intermediate nih.gov | SFC nih.gov, HPLC researchgate.net |
| 1-Methyl-4-nitrosopiperazine (MNP) | Manufacturing process researchgate.netfda.gov | LC-MS/MS researchgate.netfda.gov |
Structure
2D Structure
Properties
Molecular Formula |
C43H58N4O12 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
[2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55) |
InChI Key |
LIHVNNJVNAODFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Classification and Origin of Rifampicin Impurities
Degradation Products of Rifampicin (B610482)
The impurities of rifampicin are chiefly products of its degradation. These degradation products can be categorized based on the chemical process that leads to their formation.
Oxidative Degradation Impurities
Oxidative degradation is a significant pathway for rifampicin decomposition, particularly in the presence of oxygen. This process can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.
Rifampicin Quinone is a major product of the nonenzymatic autoxidation of rifampicin. nih.gov The formation of RQ involves the oxidation of the hydroquinone (B1673460) ring in the rifampicin molecule to a quinone structure. nih.gov This transformation is known to occur spontaneously when rifampicin is dissolved in aqueous solutions and can be accelerated under alkaline conditions (pH 7.5 to 9.0) in the presence of oxygen. scielo.brscielo.br The conversion of rifampicin to RQ is also influenced by temperature. nih.gov
Key Research Findings on Rifampicin Quinone:
Formation: Enzymatic oxidation using bacterial CotA-laccase has also been shown to produce rifampicin quinone as the main product. chemistryviews.org
Chemical Properties: The change from a hydroquinone to a quinone structure in RQ alters its biochemical properties. nih.gov
Table 1: Physicochemical Properties of Rifampicin Quinone (RQ)
| Property | Value |
|---|---|
| Molecular Formula | C43H56N4O12 |
| Molecular Weight | 820.92 g/mol |
| CAS Number | 13983-13-6 |
| Appearance | Data not available |
| Solubility | Data not available |
Rifampicin N-oxide is another significant oxidative degradation impurity. It is formed by the N-oxidation of the piperazine (B1678402) ring in the rifampicin molecule. RNO is recognized as a metabolite of rifampicin. researchgate.netchemicalbook.com
Key Research Findings on Rifampicin N-oxide:
Formation: The formation of RNO is a result of the oxidation of the tertiary amine in the piperazinyl-imino side chain.
Identification: It is listed as a known impurity and metabolite of rifampicin in various pharmacopeial and chemical databases. synzeal.com
Table 2: Physicochemical Properties of Rifampicin N-oxide (RNO)
| Property | Value |
|---|---|
| Molecular Formula | C43H58N4O13 |
| Molecular Weight | 838.9 g/mol |
| CAS Number | 51963-55-4 |
| Appearance | Red to Dark Red Solid |
| Storage | -20°C Freezer, Under inert atmosphere |
Hydrolytic Degradation Impurities
Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. Rifampicin is susceptible to hydrolysis, particularly under acidic conditions.
Photolytic Degradation Impurities
Rifampicin is known to be sensitive to light. Photolytic degradation occurs when the drug is exposed to light, leading to the formation of various degradation products. While rifampicin in the solid state is relatively stable to light exposure, its solutions are more prone to photolytic degradation. researchgate.net
Studies on the photocatalytic degradation of rifampicin using catalysts like zinc oxide (ZnO) and titanium dioxide (TiO2) under solar or UV irradiation have been conducted. nih.govresearchgate.net These studies indicate that the degradation process involves the generation of reactive oxygen species, such as hydroxyl radicals, which then attack the rifampicin molecule. rsc.org However, the specific chemical structures of the impurities formed solely through photolysis without a catalyst are less commonly detailed in readily available literature. The process is complex and can lead to a variety of degradation products.
Specific Named Degradants (e.g., 3-Formylrifamycin SV, 25-Desacetylrifampicin)
Beyond the general categories of degradation, specific named impurities of rifampicin have been well-characterized.
3-Formylrifamycin SV
3-Formylrifamycin SV is a key hydrolytic degradation product of rifampicin. It is formed, along with 1-amino-4-methylpiperazine (B1216902), when rifampicin undergoes hydrolysis in acidic solutions. scielo.brscielo.br This degradation is of particular concern as it can be accelerated in the presence of other drugs, such as isoniazid. The formation of this poorly soluble compound is believed to contribute to the reduced bioavailability of rifampicin. researchgate.net
Key Research Findings on 3-Formylrifamycin SV:
Formation: It is a product of the acid-catalyzed hydrolysis of the imine bond in the rifampicin molecule. scielo.brscielo.br
Significance: It is also a crucial intermediate in the synthesis of rifampicin derivatives. researchgate.net
Table 3: Physicochemical Properties of 3-Formylrifamycin SV
| Property | Value |
|---|---|
| Molecular Formula | C38H47NO13 |
| Molecular Weight | 725.78 g/mol |
| CAS Number | 13292-22-3 |
| Appearance | Data not available |
| Solubility | Data not available |
25-Desacetylrifampicin
25-Desacetylrifampicin is the major and biologically active metabolite of rifampicin in humans. It is formed through the deacetylation of rifampicin at the 25-position. The metabolism of rifampicin to 25-desacetylrifampicin is a rapid process. researchgate.netfarmaciajournal.com
Key Research Findings on 25-Desacetylrifampicin:
Formation: This metabolite is a result of enzymatic deacetylation in the body. bohrium.com
Pharmacokinetics: The appearance of 25-desacetylrifampicin in plasma occurs after the absorption and metabolism of the parent drug. researchgate.netfarmaciajournal.com
Table 4: Physicochemical Properties of 25-Desacetylrifampicin
| Property | Value |
|---|---|
| Molecular Formula | C41H56N4O11 |
| Molecular Weight | 780.916 g/mol |
| CAS Number | 16783-99-6 |
| Appearance | Data not available |
| Solubility | Data not available |
Process-Related Impurities from Rifampicin Synthesis
The synthesis of Rifampicin is a multi-step chemical process that can generate various impurities. These are broadly categorized as by-products, residual starting materials and intermediates, and solvent-related impurities.
Synthetic By-products (e.g., Rifamycin (B1679328) SV, 1-amino-4-methylpiperazine)
During the synthesis of Rifampicin, which is a semi-synthetic derivative of rifamycin, several by-products can be formed. metoree.com The synthesis often starts from Rifamycin S, which itself is produced from Rifamycin SV. wikipedia.orggoogle.com Incomplete conversion or side reactions can lead to the presence of these precursors in the final product. Other known process-related impurities and degradation products include Rifampicin Quinone, Rifampicin N-Oxide, and 3-Formylrifamycin SV. nih.gov
One of the key reactions in Rifampicin synthesis involves reacting 3-formylrifamycin SV with 1-amino-4-methylpiperazine. googleapis.com While 1-amino-4-methylpiperazine is a reagent, its derivatives or unreacted traces can contribute to the impurity profile. google.comdoaj.org
Residual Starting Materials and Intermediates
The manufacturing process for Rifampicin may leave behind unreacted starting materials and intermediate compounds. Key reactants such as Rifamycin S and 1-amino-4-methylpiperazine are potential residual impurities if the reaction does not proceed to completion or if purification steps are inadequate. google.comgoogleapis.com The presence of these residuals is a critical quality attribute that must be controlled within strict limits.
Specific Impurity Classes of Regulatory and Analytical Concern
Certain classes of impurities are of heightened concern due to their potential to be harmful even at trace levels. These include nitrosamines and other genotoxic impurities, which are subject to stringent regulatory control.
Nitrosamine (B1359907) Impurities (e.g., 1-Methyl-4-Nitrosopiperazine (B99963) (MNP), 1-Cyclopentyl-4-Nitrosopiperazine (CPNP))
In recent years, N-nitrosamine impurities have become a major focus for global regulatory authorities. researchgate.net In Rifampicin, the specific nitrosamine impurity identified is 1-Methyl-4-Nitrosopiperazine (MNP). who.inthsa.gov.sg This impurity is not to be confused with 1-Cyclopentyl-4-Nitrosopiperazine (CPNP), which has been found in the related drug Rifapentine. treatmentactiongroup.orgfda.govilepfederation.org
The formation of MNP in Rifampicin is believed to originate from the synthesis process, potentially through the nitrosation of residual 1-amino-4-methylpiperazine or its derivatives. researchgate.netnih.gov It can also be formed through the oxidative degradation of the Rifampicin molecule itself. doaj.orgnih.gov Due to the potential carcinogenic risk associated with nitrosamines, regulatory agencies have established acceptable intake (AI) limits for their presence in drug products. treatmentactiongroup.org The U.S. Food and Drug Administration (FDA) has set an acceptable intake limit for MNP in Rifampicin at 0.16 parts per million (ppm). fda.govraps.org However, to prevent drug shortages of this essential medicine, the agency has temporarily allowed manufacturers to distribute Rifampicin containing MNP below 5 ppm. fda.govraps.org
Genotoxic Impurities
Genotoxic impurities (GTIs) are substances that have the potential to damage DNA, which can lead to mutations and potentially cancer. frontiersin.orgnih.gov Because they pose a significant safety risk, GTIs are controlled at much lower levels than conventional impurities. The International Council on Harmonisation (ICH) M7 guideline classifies N-nitrosamines as a "cohort of concern" due to their high carcinogenic potency. frontiersin.org
Therefore, 1-Methyl-4-Nitrosopiperazine (MNP) is considered a significant genotoxic impurity in Rifampicin. doaj.orgnih.govresearchgate.net Research has also been conducted to identify other potential genotoxic impurities that may arise from the synthesis of Rifampicin. nih.gov Studies have investigated analytical methods to detect impurities like 1-amino-4-methylpiperazine and 25-deacetyl-23-acetyl-rifampicin, highlighting the importance of rigorous quality control strategies to ensure product safety. nih.gov The control of such impurities is a critical aspect of pharmaceutical development and manufacturing to minimize any potential long-term risk to patients.
| Impurity Name | Classification | Notes |
|---|---|---|
| 1-Methyl-4-Nitrosopiperazine (MNP) | Genotoxic Impurity (N-nitrosamine) | Classified as a "cohort of concern"; formed during synthesis or degradation. nih.govfrontiersin.org |
| 1-amino-4-methylpiperazine | Potential Genotoxic Impurity | A starting material in the synthesis process. nih.gov |
| 25-deacetyl-23-acetyl-rifampicin | Potential Genotoxic Impurity | An impurity whose structure has been confirmed via various analytical techniques. nih.gov |
Analytical Methodologies for Rifampicin Impurity Profiling and Quantification
Chromatographic Separation Techniques
Chromatography is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. ijprajournal.com High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) are powerful tools for the comprehensive analysis of Rifampicin (B610482) and its related substances. ijprajournal.comdaneshyari.com
HPLC, especially in its reversed-phase mode, is the conventional and most extensively utilized method for impurity profiling of Rifampicin. ijprajournal.comdaneshyari.com Its versatility, robustness, and wide range of available stationary and mobile phases make it ideal for separating a diverse range of impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the quality control of Rifampicin. Method development focuses on achieving optimal separation between the main component and its various impurities, such as Rifampicin Quinone (RQ), Rifampicin N-Oxide (RNO), Rifamycin (B1679328) SV (SV), and 3-Formylrifamycin SV (3-FR). nih.gov
Optimization of RP-HPLC methods involves the careful selection of a stationary phase, mobile phase composition, pH, and detector wavelength. C18 and RP-2 columns are commonly used stationary phases. nih.govresearchgate.net Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403), formate (B1220265), or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netresearchgate.net The ratio of these components can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve efficient separation of all compounds. researchgate.net
For instance, a rapid and sensitive method utilized a C18 monolithic column with a mobile phase composed of methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v). nih.gov This method achieved a total run time of less than 11 minutes for Rifampicin and four of its related compounds, a significant improvement over older methods that used particle-packed columns. nih.gov Another established method employed a reverse phase RP-2 column with a mobile phase of 48% methanol, 5% tetrahydrofuran, and 47% 0.05 M ammonium (B1175870) formate, with detection at 254 nm.
The following table summarizes various RP-HPLC conditions reported for the analysis of Rifampicin and its impurities.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Separated Impurities | Reference |
|---|---|---|---|---|---|
| C18 Monolithic | Methanol:Acetonitrile:Monopotassium Phosphate (0.075M):Citric Acid (1.0M) (28:30:38:4 v/v) | 2.0 | 254 | RQ, RNO, SV, 3-FR | nih.gov |
| RP-2 | Methanol:Tetrahydrofuran:Ammonium Formate (0.05M) (48:5:47 v/v) | 2.0 | 254 | 3-Formylrifamycin SV, Rifampin Quinone, 25-Desacetylrifampin | |
| C18 (Luna) | Acetate (B1210297) Buffer (pH 4.5):Acetonitrile (60:40 v/v) | 1.0 | 254 | Rifampicin Quinone | |
| Kromasil C18 | Gradient of Acetonitrile and Phosphate Buffer | 1.5 | 238 | 3-Formylrifamycin | researchgate.net |
While RP-HPLC is the dominant mode of separation for Rifampicin, Normal-Phase HPLC (NP-HPLC) offers an alternative selectivity that can be useful for separating isomers or highly polar or non-polar compounds that are poorly retained or eluted in reversed-phase systems. However, in the reviewed scientific literature, specific applications of NP-HPLC for the routine analysis of Rifampicin impurities are not widely reported. The preference for aqueous-organic mobile phases in RP-HPLC for dissolving Rifampicin and its common impurities contributes to its prevalence.
Rifampicin is a complex molecule with nine stereogenic centers, giving it a distinct three-dimensional structure. nih.gov This inherent chirality means that stereoisomeric impurities, such as geometric (E/Z) isomers, can potentially form during synthesis or degradation. These isomers have identical chemical formulas and connectivity but differ in the spatial arrangement of atoms, which can lead to different pharmacological and toxicological profiles. wvu.edu
Chiral HPLC is a specialized technique used to separate enantiomers and other stereoisomers. unife.it This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to their separation. chromatographyonline.com While the potential for stereoisomeric impurities in Rifampicin exists, and the molecule itself has been evaluated as a chiral selector in other analytical techniques, the application of specific Chiral HPLC methods for the routine profiling and quantification of its stereoisomeric impurities is not extensively documented in the available literature. nih.gov The development of such methods would be crucial if different stereoisomers are found to have an impact on the drug's safety or efficacy.
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. For Rifampicin impurity profiling, UHPLC allows for much faster analysis times without compromising the quality of separation.
A UPLC-MS/MS method has been developed for the simultaneous quantification of Rifampicin, its metabolite 25-desacetylrifampicin, and the degradation products Rifampicin Quinone and 3-Formyl-rifampicin. This method employs a core-shell C18 column and gradient elution, achieving a total chromatographic run time of just 2.4 minutes. The enhanced speed makes UHPLC particularly suitable for high-throughput analysis in quality control environments.
The following table details an example of UHPLC conditions used for Rifampicin analysis.
| Stationary Phase | Mobile Phase | Elution Mode | Total Run Time (min) | Separated Compounds | Reference |
|---|---|---|---|---|---|
| Kinetex Polar C18 (2.6 µm) | A: 5mM Ammonium Acetate + 0.1% Formic Acid in Water B: Acetonitrile + 0.1% Formic Acid | Gradient | 2.4 | Rifampicin, 25-desacetylrifampicin, Rifampicin Quinone, 3-Formyl-rifampicin |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to liquid chromatography for pharmaceutical analysis. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique provides separations with high efficiency and speed, often superior to HPLC. daneshyari.com
A novel SFC method was developed for the separation and determination of impurities in Rifampicin, demonstrating significant advantages over conventional RPLC methods. daneshyari.comnih.gov The separation of Rifampicin and impurities including RQ, RNO, SV, and 3-FR was achieved in under 4 minutes using a packed diol column. daneshyari.comsigmaaldrich.com This represents a substantial reduction in analysis time compared to typical HPLC methods. daneshyari.com Key advantages of SFC include unique selectivity, faster analysis, and reduced consumption of organic solvents, making it a greener and more cost-effective analytical technique. daneshyari.comsigmaaldrich.com
The table below outlines the conditions for a rapid SFC method.
| Stationary Phase | Mobile Phase | Modifier | Total Run Time (min) | Separated Impurities | Reference |
|---|---|---|---|---|---|
| Packed Diol | Supercritical CO₂ and Modifier | Methanol with 0.1% Ammonium Formate and 2% Water | < 4 | RQ, RNO, SV, 3-FR | daneshyari.comnih.govsigmaaldrich.com |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Screening
High-Performance Thin-Layer Chromatography (HPTLC) serves as a robust and cost-effective method for monitoring degradation products and impurities in Rifampicin. This technique is particularly useful for screening purposes and can quantify multiple components simultaneously.
Methodologies have been developed for the determination of key Rifampicin degradation products, such as Rifampicin Quinone and 25-desacetyl rifampicin. ijsr.netscispace.com These methods typically utilize silica (B1680970) gel 60 plates as the stationary phase. A common mobile phase composition for separating these impurities is a mixture of chloroform, methanol, and water (e.g., in an 80:20:2.5 v/v/v ratio). ijsr.netscispace.com After development, the separated bands are quantified using a densitometer (scanner) at specific wavelengths. For instance, Rifampicin Quinone is typically measured at 490 nm, while 25-desacetyl rifampicin is detected at 330 nm. ijsr.netscispace.com HPTLC methods offer good precision and can be validated for linearity, accuracy, and sensitivity, making them suitable for routine quality control. 182.160.97
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 HPTLC plate | ijsr.netscispace.com |
| Mobile Phase | Chloroform / Methanol / Water (80:20:2.5, v/v/v) | ijsr.netscispace.com |
| Detection Wavelengths | 490 nm for Rifampicin Quinone 330 nm for 25-desacetyl rifampicin | ijsr.netscispace.com |
| Application | Screening and quantification of degradation products | ijsr.net |
Hyphenated Techniques for Structural Elucidation and Precise Quantification
For the trace-level analysis required for genotoxic impurities like MNP, highly sensitive and specific hyphenated techniques are essential. Liquid chromatography coupled with mass spectrometry is the cornerstone for both precise quantification and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for separating impurities from the API and providing mass information for identification. However, the analysis of trace-level nitrosamines in complex drug matrices like Rifampicin presents significant analytical challenges, most notably from matrix effects. usp.org Matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. usp.org Therefore, method development often requires careful optimization of sample preparation, chromatographic conditions, and the use of internal standards to mitigate these effects and ensure method accuracy. usp.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the determination of MNP in Rifampicin due to its exceptional sensitivity and selectivity. nih.govnih.gov This method operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition, thereby minimizing interferences from the matrix and other impurities.
Numerous LC-MS/MS methods have been developed and validated according to regulatory guidelines. nih.govnih.gov These methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range, which is necessary to meet the stringent acceptable intake limits set by health authorities like the FDA. nih.govfrontiersin.org For instance, one validated method reported an LOD of 0.0067 ppm and an LOQ of 0.013 ppm for MNP in Rifampicin capsules. nih.govfrontiersin.org The validation process for these methods typically includes evaluation of specificity, linearity, accuracy, precision, and robustness. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | UHPLC | mdpi.com |
| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) | mdpi.com |
| Mobile Phase A | 10 mM ammonium formate in water, pH 9.0 | hsa.gov.sg |
| Sample Diluent | Methanol or 80% Methanol | mdpi.comhsa.gov.sg |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | hsa.gov.sg |
| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |
| LOD / LOQ | LOD: 0.0067 ppm / LOQ: 0.013 ppm | nih.gov |
| Recovery | ~87-100% | nih.govfrontiersin.org |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is another critical technique employed for the analysis of MNP. Unlike tandem mass spectrometry that relies on specific ion transitions, HRMS detects ions with high mass accuracy, allowing for the determination of the elemental composition of an analyte and its fragments. fda.gov This capability provides a high degree of confidence in the identification of the impurity.
The U.S. FDA has published a validated LC-ESI-HRMS method for the quantification of MNP in Rifampin (Rifampicin). fda.gov This method achieves high sensitivity by monitoring the accurate mass-to-charge ratio (m/z) of MNP's fragment ions. fda.gov The method was validated according to ICH Q2(R1) guidelines and demonstrated excellent performance, with an established LOD of 0.010 ppm and an LOQ of 0.017 ppm for MNP. fda.gov The use of HRMS is particularly valuable for confirmatory analysis and in situations where certified reference standards for specific product ion transitions are unavailable.
| Parameter | Value (for MNP) | Reference |
|---|---|---|
| Principle | Detection of high-mass-accuracy fragment ions | fda.gov |
| Ionization | Electrospray Ionization (ESI) | sci-hub.ru |
| LOD | 0.3 ng/mL (0.010 ppm) | fda.gov |
| LOQ | 0.5 ng/mL (0.017 ppm) | fda.gov |
| Linearity Range | 0.5 - 200 ng/mL (0.017 - 6.67 ppm) | fda.gov |
Spectroscopic Techniques for Impurity Characterization
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of unknown impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise chemical structure of organic molecules. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., HMBC) provide detailed information about the connectivity of atoms within a molecule. frontiersin.org
In the context of Rifampicin impurities, NMR is used to unambiguously confirm the structure of degradation products formed during stability or forced degradation studies. mdpi.com For example, intensive 1D and 2D NMR analyses have been used to characterize the linearization and degradation products of Rifamycin derivatives. frontiersin.org By analyzing the chemical shifts, coupling constants, and correlation signals, researchers can piece together the exact structure of an impurity. frontiersin.orgresearchgate.net This information is vital for understanding degradation pathways and for synthesizing reference standards needed for quantitative analysis.
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable analytical technique for the identification and characterization of Rifampicin and its impurities. This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique "fingerprint" of the compound, allowing for its identification and the detection of any structural variations that may indicate the presence of impurities.
In the context of Rifampicin impurity profiling, FT-IR spectroscopy can be employed to:
Identify functional groups: The FT-IR spectrum of Rifampicin exhibits characteristic peaks corresponding to its various functional groups. For instance, the spectrum typically shows peaks for N-H stretching, C-H bonding, C=O (carbonyl), and C=C vibrations. mdpi.com Deviations from the standard spectrum or the appearance of new peaks can signal the presence of impurities with different functional groups.
Compare with reference standards: By comparing the FT-IR spectrum of a Rifampicin sample with that of a highly purified reference standard, it is possible to identify any discrepancies that may arise from impurities.
Characterize degradation products: FT-IR can be used to study the degradation of Rifampicin under various stress conditions (e.g., acid, base, heat). The changes in the spectral features can help in identifying the functional groups of the degradation products formed.
The fundamental vibrational patterns of different functional groups in Rifampicin can be observed at specific wavenumbers, as detailed in the table below. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3472 | N-H stretching | Amine |
| 2894 | C-H bonding | Alkyl |
| 1629 | C=O stretching | Carbonyl |
| 1478 | C=C double bond vibrations | Aromatic |
| 1379 | CH₂, C=C vibrations | Alkyl, Aromatic |
| 1059 | -CH, CO, C-H vibrations | Various |
| 987 | ≡C-H, C-H vibrations | Alkyne, Alkyl |
This table presents characteristic FT-IR absorption peaks for Rifampicin.
UV-Visible Spectrophotometry for Impurity Detection
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds, including Rifampicin. This method is based on the principle that molecules absorb light in the UV-Visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.
For the detection of Rifampicin impurities, UV-Visible spectrophotometry can be applied in the following ways:
Quantitative Analysis: A simple and economical UV-spectrophotometric method can be developed and validated for the determination of Rifampicin in bulk and capsule form. ajpamc.com The maximum absorbance (λmax) for Rifampicin is typically observed around 337 nm. ajpamc.com
Derivative Spectrophotometry: First-derivative UV spectrophotometry can be employed to resolve overlapping spectra in mixtures, allowing for the determination of Rifampicin and its impurities without the need for a separation step. nih.gov
Stability-Indicating Assays: UV-spectrophotometric methods can be developed and validated as stability-indicating assays for Rifampicin. docsdrive.com This involves subjecting the drug to stress conditions to induce degradation and then analyzing the samples to see if the method can distinguish the intact drug from its degradation products. docsdrive.com
A study on the validation of a UV spectrophotometric method for Rifampicin reported linearity over a concentration range of 5-13 µg/ml, with percentage recoveries of nearly 98-100%, indicating the accuracy of the method. ajpamc.com Another study developed a method with a linearity range of 2.5–35.0 μg/mL. frontiersin.org
Advanced Detection Systems
Diode-Array Detection (DAD)
Diode-Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of Rifampicin and its related substances. A DAD detector measures the absorbance of the eluent from the HPLC column across a range of wavelengths simultaneously. This provides a three-dimensional data set of absorbance, wavelength, and time, which is highly valuable for impurity profiling.
Key applications of HPLC-DAD in Rifampicin impurity analysis include:
Peak Purity Assessment: DAD allows for the assessment of peak purity by comparing the UV spectra at different points across a single chromatographic peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity.
Identification of Related Substances: A qualitative analysis method has been established to identify related substances of Rifampicin by correlating the spectra obtained from HPLC-DAD. nih.gov This method uses standard chromatographic and spectral data to identify peaks in samples by calculating correlation coefficients. nih.gov
Method Validation: HPLC-DAD methods for the simultaneous determination of Rifampicin and other drugs have been developed and validated for parameters such as linearity, accuracy, and precision.
Fluorescence Detection
Fluorescence detection is a highly sensitive analytical technique that can be used for the detection of Rifampicin. This method is based on the principle that certain molecules, when excited by light of a specific wavelength, will emit light of a longer wavelength. The intensity of the emitted light is proportional to the concentration of the fluorescent substance.
A method has been developed for the detection of Rifampicin based on its ability to quench the fluorescence of bovine serum albumin-stabilized gold nanoclusters (BSA-Au NCs). nih.govnih.gov The decreased fluorescence intensity of the BSA-Au NCs in the presence of Rifampicin allows for its sensitive detection. nih.govnih.gov This method has been shown to have a detection range of 0.5 to 823 µg/mL and a detection limit of 70 ng/mL. nih.govnih.govescholarship.org While this specific application was for detecting Rifampicin in urine, the principle of fluorescence quenching could potentially be adapted for the detection and quantification of certain impurities, provided they also interact with the fluorescent probe.
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a universal detection method that is particularly useful for the analysis of compounds that lack a UV chromophore, making them difficult to detect by UV-Vis or DAD detectors. biopharmaspec.comnih.gov The principle of ELSD involves nebulizing the column eluent into an aerosol, evaporating the mobile phase, and then measuring the light scattered by the non-volatile analyte particles. wikipedia.org
The application of ELSD in the analysis of Rifampicin impurities is beneficial for:
Detecting Non-Chromophoric Impurities: Some potential impurities in Rifampicin may not have significant UV absorbance. ELSD provides a means to detect and quantify these compounds.
Universal Detection: ELSD can detect any analyte that is less volatile than the mobile phase, making it a versatile detector for impurity profiling. wikipedia.org
Gradient Compatibility: Unlike refractive index detection, ELSD is compatible with gradient elution methods in HPLC, which are often necessary for separating complex mixtures of impurities. nih.gov
However, it is important to note that ELSD can sometimes produce spike peaks in the chromatograms, especially when analyzing highly concentrated test solutions for impurity control at low levels. researchgate.netnih.gov Careful optimization of ELSD and liquid chromatography parameters is necessary to avoid such issues. nih.gov
Analytical Method Validation for Impurity Determination
The validation of analytical methods used for the determination of Rifampicin impurities is crucial to ensure the reliability and accuracy of the results. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ijpca.org
The key validation parameters for an impurity determination method include:
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpca.org For Rifampicin, this would involve demonstrating that the method can distinguish between Rifampicin and its known impurities, such as Rifampicin quinone. ijpca.org
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. frontiersin.org
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to the sample and the percentage recovery is calculated. frontiersin.org
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. frontiersin.org
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. frontiersin.org
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table summarizes typical validation parameters for a UV spectrophotometric method for Rifampicin analysis.
| Validation Parameter | Typical Value/Range |
| Linearity Range | 2.5–35.0 μg/mL frontiersin.org |
| Intraday Precision (% RSD) | 1.09 to 1.70% frontiersin.org |
| Inter-day Precision (% RSD) | 1.63 to 2.99% frontiersin.org |
| Accuracy (% Recovery) | 96.7 ± 0.9 to 101.1 ± 0.4% frontiersin.org |
| Limit of Detection (LOD) | 0.83 μg/mL frontiersin.org |
| Limit of Quantitation (LOQ) | 2.52 μg/mL frontiersin.org |
This table presents data from a study on the validation of a UV spectrophotometric method for Rifampicin. frontiersin.org
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of Rifampicin impurity analysis, specificity studies are crucial to ensure that the peaks corresponding to the impurities are well-resolved from the main Rifampicin peak and from each other.
To demonstrate specificity, a common approach involves spiking the Rifampicin sample with known impurities and observing the separation. For instance, in the development of a stability-indicating RP-HPLC method, a study was conducted by running solutions of a placebo, a blank, the impurity Rifampicin quinone, and the test solution in an HPLC system. The objective was to confirm the absence of interference from the blank, placebo, or other known impurities at the elution time of Rifampicin and its impurities. The peak purity of Rifampicin in the test solution is also assessed to ensure it is not co-eluting with any other component. In one such study, the purity angle of the Rifampicin peak was found to be 0.066, while the purity threshold was 0.225, indicating that the peak was pure and the method was specific.
Furthermore, the development of orthogonal methods, such as Supercritical Fluid Chromatography (SFC), can provide a different separation mechanism to confirm the specificity of a primary method like RPLC. SFC has been shown to offer particular selectivity for Rifampicin and its impurities, including Rifampicin quinone (RQ), Rifamycin SV (RSV), Rifampicin N-oxide (RNO), and 3-formylrifamycin SV (3-FR).
Linearity and Calibration Range Assessment
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the analysis of Rifampicin and its impurities, linearity is typically established by injecting a series of solutions with known concentrations of the analytes. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (r²) close to 1.
Several studies have reported the linearity of analytical methods for Rifampicin and its related compounds. For example, one HPLC method demonstrated good linearity for Rifampicin over a concentration range of 2.5–35.0 μg/mL. Another study using a monolithic column showed linearity for various impurities over different ranges: 1-40 µg/mL for Rifamycin SV, Rifampicin N-oxide, and 3-formylrifamycin SV, and 1.5-60 µg/mL for Rifampicin quinone. A different RP-HPLC method established a linearity range of 0.10 mg/ml to 0.30 mg/ml for Rifampicin.
The following table summarizes the linearity data from various studies:
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Rifampicin | 2.5–35.0 | Not Specified | |
| Rifamycin SV | 1-40 | Not Specified | |
| Rifampicin N-oxide | 1-40 | Not Specified | |
| 3-formylrifamycin SV | 1-40 | Not Specified | |
| Rifampicin quinone | 1.5-60 | Not Specified | |
| Rifampicin | 1.95-250 | 0.9996 |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are crucial parameters for impurity profiling, as they define the sensitivity of the analytical method. These values are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
For Rifampicin and its impurities, various analytical methods have reported a range of LOD and LOQ values, demonstrating their suitability for detecting and quantifying trace-level impurities. For instance, an HPLC method using a monolithic column reported an LOD of 0.2 µg/mL and an LOQ of 1 µg/mL for Rifampicin and its four related compounds. Another study reported an LOD and LOQ for Rifampicin as 0.83 and 2.52 μg/mL, respectively.
The table below presents the LOD and LOQ values for Rifampicin and its impurities from different analytical methods:
| Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| Rifampicin and its four related compounds | 0.2 | 1 | |
| Rifampicin | 0.83 | 2.52 | |
| Rifampicin | 0.607 | 1.841 | |
| Rifampicin | 3.0 | 9.2 | |
| 1-methyl-4-nitrosopiperazine (B99963) (MNP) | 0.15 ppm | Not Specified |
Accuracy and Precision (Repeatability and Intermediate Precision)
Accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Repeatability (intra-day precision) refers to the precision under the same operating conditions over a short interval of time, while intermediate precision (inter-day precision) expresses the variation within the same laboratory on different days, with different analysts, or with different equipment.
For Rifampicin impurity analysis, accuracy is typically evaluated by spiking the sample with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and calculating the percentage recovery. Precision is determined by repeatedly analyzing a homogenous sample and calculating the %RSD of the results.
In one study, the accuracy of a method for Rifampicin and its impurities was found to be between 99.7% and 100.5%. Another study reported accuracy in terms of recovery ranging from 96.7 ± 0.9% to 101.1 ± 0.4%. The intra-day and inter-day precision for the analysis of Rifampicin and its related compounds were reported to be less than 2.5% in terms of %RSD. Another method showed intra-day and inter-day precision with %RSD ranging from 1.09 to 1.70% and 1.63 to 2.99%, respectively.
The following table provides a summary of accuracy and precision data from various studies:
| Parameter | Analyte(s) | Result | Reference |
|---|---|---|---|
| Accuracy (Recovery) | Rifampicin and its related compounds | 99.7% - 100.5% | |
| Accuracy (Recovery) | Rifampicin | 96.7 ± 0.9% to 101.1 ± 0.4% | |
| Intra-day Precision (%RSD) | Rifampicin and its related compounds | < 2.5% | |
| Inter-day Precision (%RSD) | Rifampicin and its related compounds | < 2.5% | |
| Intra-day Precision (%RSD) | Rifampicin | 1.09% - 1.70% | |
| Inter-day Precision (%RSD) | Rifampicin | 1.63% - 2.99% | |
| Method Precision (%RSD) | Rifampicin | 0.9% |
Method Robustness Evaluation
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is a critical component of method validation and is essential to ensure that the method is reliable for routine use in different laboratories and with different instruments.
To assess the robustness of an analytical method for Rifampicin impurities, small, deliberate changes are made to various chromatographic parameters. These parameters can include the flow rate of the mobile phase, the column temperature, the pH of the mobile phase, and the composition of the mobile phase. The effect of these changes on the analytical results, such as retention time, peak area, and resolution, is then evaluated.
For example, in the validation of an LC-MS/MS method for a Rifampicin impurity, robustness was evaluated by varying the column temperature by ±5 °C, the autosampler temperature by ±5 °C, the flow rate by ±0.05 mL/min, and the mobile phase composition by ±2% of eluent B. The results of these variations confirmed the robustness of the method. Similarly, another study validated the robustness of their HPLC method, ensuring its reliability for routine analysis.
Development of Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is also capable of separating and quantifying the degradation products. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug substance and drug product over time.
To develop a stability-indicating method for Rifampicin, the drug substance is subjected to forced degradation studies under various stress conditions, such as acid and alkali hydrolysis, oxidation, photolysis, and thermal stress. The stressed samples are then analyzed using the developed method to demonstrate that the degradation products are well-separated from the parent drug and from each other.
Several stability-indicating HPLC methods have been developed for Rifampicin. In one study, Rifampicin was found to undergo complete degradation under acid-, base-, and oxidation-induced stress conditions but was stable under other stress conditions. The developed method was able to effectively separate the degradation products from the intact drug. Another study also reported a stability-indicating RP-HPLC method where Rifampicin was found to degrade sufficiently under all applied chemical and physical stress conditions, demonstrating the suitability of the method for stability testing.
Formation Kinetics and Degradation Pathways of Rifampicin Impurities
Kinetic Studies of Impurity Generation under Defined Conditions
The degradation of Rifampicin (B610482) and the consequent formation of impurities often follow specific kinetic models. For instance, the oxidative degradation of Rifampicin to Rifampicin Quinone has been shown to follow first-order degradation kinetics, particularly at temperatures above 40°C. researchgate.net This implies that the rate of degradation is directly proportional to the concentration of Rifampicin.
Under acidic conditions, Rifampicin undergoes hydrolysis, a reversible reaction, which leads to the formation of 3-formylrifamycin and 1-amino-4-methylpiperazine (B1216902). scite.ai The presence of other substances, such as isoniazid, can accelerate this degradation process. nih.gov The concentration of Rifampicin itself can also influence the degradation rate, with higher degradation observed in lower drug concentration solutions. semanticscholar.orgresearchgate.net The degradation kinetics in solution often exhibit a biphasic nature, as observed in concentration-time plots. semanticscholar.orgresearchgate.net
Influence of Environmental Factors on Impurity Formation
The formation of Rifampicin impurities is significantly influenced by various environmental factors. Understanding these influences is critical for controlling the degradation process during manufacturing, storage, and administration.
Temperature-Dependent Degradation Pathways
Temperature is a critical factor in the stability of Rifampicin. The drug exhibits significant instability at temperatures above 40°C, with oxidative degradation being the predominant pathway, leading to the formation of Rifampicin Quinone. researchgate.net Studies on Rifampicin polymorphs have shown that thermal decomposition begins at different temperatures for different crystalline forms. For instance, polymorph I, the more thermally stable form, starts to decompose around 245°C, while polymorph II undergoes thermal decomposition simultaneously with recrystallization at a lower temperature. scielo.brscielo.br
Forced degradation studies have revealed that heating is a significant factor in the formation of certain impurities. For example, the content of 1-methyl-4-nitrosopiperazine (B99963) (MNP), a nitrosamine (B1359907) impurity, was found to increase significantly when Rifampicin was stored at elevated temperatures (40°C and 60°C) for 30 days. frontiersin.org Interestingly, Rifampicin Quinone in solution can undergo a temperature-dependent chemical conversion back to Rifampicin at physiologically relevant temperatures (30-50°C). nih.govnih.gov
The following table summarizes the effect of temperature on Rifampicin degradation:
| Temperature | Observation | Key Impurity Formed |
| > 40°C | Critical instability, follows first-order degradation kinetics. researchgate.net | Rifampicin Quinone researchgate.net |
| 30-50°C | Rifampicin Quinone in solution can convert back to Rifampicin. nih.govnih.gov | - |
| 40°C (30 days) | 25% increase in MNP content. frontiersin.org | 1-methyl-4-nitrosopiperazine (MNP) frontiersin.org |
| 60°C (30 days) | Over 100% increase in MNP content. frontiersin.org | 1-methyl-4-nitrosopiperazine (MNP) frontiersin.org |
| 175-195°C | Isothermal decomposition of polymorph II. scielo.br | Decomposition products |
| 200-230°C | Isothermal decomposition of polymorph I. scielo.br | Decomposition products |
pH Effects on Impurity Profile
The stability of Rifampicin is highly dependent on the pH of the surrounding medium. It is unstable in highly acidic solutions, with maximum stability observed at a pH of 4.0. semanticscholar.orgresearchgate.net In acidic environments, Rifampicin undergoes hydrolysis to produce 3-formyl rifamycin (B1679328) SV and 1-amino-4-methylpiperazine. nih.gov At a low pH, Rifampicin can also decompose to 3-F-RIF. researchgate.net The degradation is more pronounced in fasting pH conditions (around pH 2). researchgate.net In neutral pH, the drug is relatively stable, while decomposition is observed in both acidic and basic conditions. researchgate.net The presence of different buffers can also affect stability, with acetate (B1210297) buffer showing the most adverse effect, followed by chloroacetate (B1199739) and phosphate (B84403) buffers. semanticscholar.orgresearchgate.net Formate (B1220265) buffer, however, appears to have no significant adverse effect. semanticscholar.orgresearchgate.net
The table below outlines the impact of pH on Rifampicin stability:
| pH Condition | Effect on Rifampicin Stability | Major Degradation Products |
| Highly Acidic (e.g., pH 2) | Unstable, pronounced degradation. semanticscholar.orgresearchgate.netresearchgate.net | 3-formyl rifamycin SV, 1-amino-4-methylpiperazine, 3-F-RIF. nih.govresearchgate.net |
| pH 4.0 | Maximum stability. semanticscholar.orgresearchgate.net | - |
| Neutral | Stable. researchgate.net | - |
| Basic | Decomposition observed. researchgate.net | Degradation products |
Impact of Oxygen and Oxidation Conditions
Oxidation is a primary degradation pathway for Rifampicin, leading to the formation of Rifampicin Quinone. researchgate.net This process can be enzymatic, as demonstrated by the use of the bacterial enzyme CotA-laccase, which catalyzes the oxidation of Rifampicin to Rifampicin Quinone. chemistryviews.org The presence of oxygen is a key factor in this degradation. In a dark degradation reaction, dissolved oxygen can react with electrons to produce superoxide (B77818) radicals (˙O²⁻), which then participate in the degradation of Rifampicin. rsc.org
Photodegradation Mechanisms
Rifampicin is susceptible to degradation upon exposure to light. Photocatalytic degradation studies using zinc oxide (ZnO) or titanium dioxide (TiO2) nanoparticles under solar or UV irradiation have shown that Rifampicin can be effectively degraded. researchgate.netresearchgate.net The mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals (˙OH), which then attack and degrade the Rifampicin molecule. rsc.org The efficiency of photodegradation can be influenced by factors such as the concentration of the photocatalyst, the initial concentration of Rifampicin, and the pH of the solution. researchgate.netresearchgate.net
Humidity and Moisture Effects
Moisture can also play a role in the degradation of Rifampicin, although its effect can be dependent on the formulation and the presence of other substances. In a study on co-spray dried powders, the aerosolization of hygroscopic kanamycin (B1662678) was significantly affected by humidity, while the hydrophobic Rifampicin-only powder was unaffected. nih.gov However, in combination powders, high relative humidity (75% RH) led to moisture uptake and agglomeration of particles. nih.gov Another study investigating the moisture gain of anti-tuberculosis drugs under accelerated conditions (40°C and 75% RH) found that weight gain was primarily associated with samples containing ethambutol, with Rifampicin itself not showing significant moisture uptake. nih.gov
In-Depth Analysis of Rifampicin Impurity 4 Formation Eludes Scientific Literature
A thorough investigation into the formation kinetics and degradation pathways of a specific rifampicin impurity, identified as "Rifampicin Impurity 4" or chemically as 25-Deacetyl 27-Demethyl Rifampicin, reveals a significant gap in publicly available scientific research. Despite a comprehensive search for data pertaining to its development under forced degradation conditions, specific details regarding its formation mechanisms under acidic, basic, oxidative, thermal, and photolytic stress remain largely undocumented in peer-reviewed literature and regulatory findings.
Forced degradation studies are a critical component of pharmaceutical development, designed to understand the intrinsic stability of a drug substance by subjecting it to harsh conditions. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
While the degradation of the parent compound, Rifampicin, is well-documented, the specific pathways leading to Impurity 4 are not clearly defined. General degradation of Rifampicin is known to occur through several mechanisms:
Acidic Hydrolysis: In acidic solutions, Rifampicin primarily undergoes hydrolysis of the azomethine bond to yield 3-formylrifamycin SV and 1-amino-4-methylpiperazine. scite.aiscielo.brnih.govresearchgate.net
Oxidation: The presence of oxygen, particularly under alkaline conditions (pH 7.5 to 9.0), leads to the oxidation of Rifampicin, forming Rifampicin Quinone as a major degradation product. scielo.brchemistryviews.org
Thermal Degradation: Studies on the thermal behavior of Rifampicin show that it undergoes decomposition at elevated temperatures, with the process occurring in multiple stages. scielo.brscielo.br However, specific products like 25-Deacetyl 27-Demethyl Rifampicin are not explicitly identified as resulting from this stress condition.
Metabolism: The primary metabolite of Rifampicin in the body is 25-desacetyl-rifampicin, formed through deacetylation. nih.gov While this indicates the lability of the acetyl group, it does not account for the concurrent demethylation at the C27 position observed in Impurity 4.
The challenge in generating a detailed report as per the specified outline lies in the absence of studies that have isolated and characterized "Rifampicin Impurity 4" (25-Deacetyl 27-Demethyl Rifampicin) and then subjected it to forced degradation to understand its formation kinetics and mechanistic pathways. The current body of scientific literature focuses on more common and abundant degradants. Without dedicated research on this specific impurity, any discussion on its formation kinetics, the specific impact of different stressors, and the chemical reactions involved would be speculative.
Therefore, while the identity of Rifampicin Impurity 4 is known within pharmaceutical reference standards, the detailed scientific understanding of its formation and degradation behavior, as required by the requested article structure, is not available in the accessed scientific literature.
Mechanistic Investigations of Impurity Formation Pathways
Role of Impurity Precursors and Intermediates
The formation of Rifampicin impurities is a multifaceted process, with the specific impurity profile being heavily dependent on the manufacturing process, storage conditions, and the presence of other reactive species. Among the known impurities, "Rifampicin impurity 4," chemically identified as 25-Desacetyl-27-demethyl Rifampicin, presents a unique case. While detailed kinetic studies specifically targeting the formation of this impurity are not extensively documented in publicly available literature, its structure suggests a formation pathway involving key precursors and intermediates.
The primary precursor to Rifampicin impurity 4 is Rifampicin itself. The initial and crucial step in the degradation of Rifampicin under various conditions is its hydrolysis. In acidic environments, Rifampicin is known to hydrolyze to 3-formylrifamycin SV. This hydrolysis is a key branching point in the degradation cascade of Rifampicin.
Another significant degradation product of Rifampicin is Rifampicin quinone, formed through oxidation, particularly under alkaline conditions. While Rifampicin quinone is a well-characterized impurity, its direct role as a precursor to Rifampicin impurity 4 is not clearly established. However, the oxidative environment that favors the formation of the quinone could potentially contribute to other degradative pathways.
The table below summarizes the key precursors and intermediates in the degradation of Rifampicin, which can indirectly influence the formation of various impurities, including Rifampicin impurity 4.
| Precursor/Intermediate | Role in Degradation Pathway | Conditions Favoring Formation |
|---|---|---|
| Rifampicin | Primary precursor for all degradation products | All conditions that lead to degradation |
| 3-Formylrifamycin SV | Key intermediate formed by hydrolysis of Rifampicin | Acidic conditions |
| Rifampicin Quinone | Major oxidation product of Rifampicin | Alkaline conditions, presence of oxygen |
Interactions with Excipients and Co-Formulated Active Pharmaceutical Ingredients
The stability of an active pharmaceutical ingredient (API) like Rifampicin is not solely dependent on its intrinsic chemical properties but is also significantly influenced by its interactions with excipients within the formulation and with other co-formulated APIs. These interactions can lead to the formation of new impurities or accelerate the degradation of the API.
A notable and well-documented interaction is that between Rifampicin and Isoniazid, two first-line anti-tuberculosis drugs that are often co-formulated. This interaction is particularly pronounced in acidic environments, such as that of the stomach. The presence of Isoniazid has been shown to significantly accelerate the degradation of Rifampicin. The primary mechanism of this interaction involves the hydrolysis of Rifampicin to 3-formylrifamycin SV, which then reacts with Isoniazid. While this interaction is known to impact the bioavailability of Rifampicin, its direct influence on the formation kinetics of Rifampicin impurity 4 is not well-defined in the literature. However, any interaction that promotes the degradation of the primary Rifampicin molecule could potentially contribute to the formation of various downstream impurities.
The interaction between Rifampicin and Isoniazid under acidic conditions can be summarized by the following degradation data:
| Condition | Observed Effect | Key Reaction |
|---|---|---|
| Rifampicin and Isoniazid in acidic medium (e.g., simulated gastric fluid) | Accelerated degradation of Rifampicin | Hydrolysis of Rifampicin to 3-formylrifamycin SV, which then reacts with Isoniazid |
Regarding excipients, the potential for interactions is vast and depends on the specific excipients used in the formulation. Common excipients can contain reactive functional groups or impurities that may interact with the API. For instance, excipients with acidic properties could contribute to the acid-catalyzed hydrolysis of Rifampicin. Similarly, oxidizing agents present as impurities in excipients could promote the formation of Rifampicin quinone and other oxidation products.
While specific studies detailing the role of particular excipients in the formation of Rifampicin impurity 4 are scarce, the general principles of API-excipient compatibility are highly relevant. A thorough understanding of the chemical nature of both the API and the excipients is crucial to prevent unwanted interactions and ensure the stability and quality of the final drug product.
Control Strategies for Rifampicin Impurities in Pharmaceutical Manufacturing
Application of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. gmpinsiders.com Implementing QbD principles allows for a proactive approach to controlling Rifampicin (B610482) impurities by designing quality into the product and the manufacturing process from the outset.
Risk Assessment for Impurity Profile
A foundational step in the QbD framework is a thorough risk assessment to identify and understand the potential impurities that may arise during the synthesis, purification, and storage of Rifampicin. This involves identifying their sources and evaluating the risk they pose to patient safety. Key impurities of concern include process-related impurities, degradation products, and potentially genotoxic impurities (GTIs). nih.gov
For Rifampicin, the risk assessment would focus on several known impurities. One significant concern is the nitrosamine (B1359907) impurity, 1-methyl-4-nitrosopiperazine (B99963) (MNP), which is classified as a probable human carcinogen. ilepfederation.orgnih.gov The sources of MNP can be traced back to contaminated raw materials used in the production process or as a degradation product formed under certain conditions. nih.govnih.gov Other common impurities include Rifampicin Quinone (RQ), Rifampicin N-Oxide (RNO), and unreacted starting materials like 3-formylrifamycin SV (3-FR). nih.gov
The following table outlines a simplified risk assessment for key Rifampicin impurities.
| Impurity Name | Potential Source(s) | Associated Risk |
| 1-methyl-4-nitrosopiperazine (MNP) | Synthesis pathway (from 1-amino-4-methylpiperazine), degradation product. nih.gov | High (Potential genotoxicity/carcinogenicity). nih.govresearchgate.net |
| Rifampicin Quinone (RQ) | Oxidation (degradation product). nih.gov | Moderate (Affects potency and product stability). |
| Rifampicin N-Oxide (RNO) | Oxidation (degradation product). nih.gov | Moderate (Affects potency and product stability). |
| 3-formylrifamycin SV (3-FR) | Unreacted intermediate from synthesis. nih.govgoogle.com | Low (Process-related impurity, typically controlled by purification). |
Identification of Critical Quality Attributes (CQAs) Related to Impurities
Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. gmpinsiders.com For Rifampicin, the primary CQA related to impurities is the "Impurity Profile." This overarching CQA is broken down into specific limits for individual and total impurities, with particularly stringent limits for any identified genotoxic impurities.
Examples of CQAs for Rifampicin API related to impurities include:
Identification and Control of Known Impurities: Each specified impurity, such as Rifampicin Quinone and Rifampicin N-Oxide, must be below a defined threshold. nih.gov
Limit on Unspecified Impurities: A general limit for any single unknown impurity is established. A purification method has been developed to ensure unknown single impurities are less than 0.1%. google.com
Total Impurity Limit: The sum of all impurities must not exceed a specified percentage.
Control of Genotoxic Impurities: A specific, stringent limit for potentially genotoxic impurities like MNP is crucial. The FDA has recommended a daily limit for MNP. ilepfederation.orgresearchgate.net
Establishment of Design Space for Impurity Control
The "Design Space" is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.net Operating within the design space is not considered a change and ensures that the CQAs are consistently met.
For Rifampicin impurity control, establishing a design space involves systematically studying the impact of various process parameters on the formation of impurities like RQ, RNO, and MNP. This is often achieved using statistical Design of Experiments (DoE). For instance, a factorial design could be used to study how temperature, pH, and reaction time collectively impact the level of a specific degradation product. The results would define a proven acceptable range for these parameters, ensuring the final API meets its impurity profile CQA.
Optimization of Synthetic Routes for Impurity Minimization
A deep understanding of the reaction mechanism and the stability of intermediates is key to designing a synthetic route that inherently minimizes impurity formation. This involves careful control of process parameters and judicious selection of materials.
Process Parameter Control (e.g., pH, Temperature, Reaction Time)
The conditions under which a chemical reaction is performed can significantly influence the impurity profile of the final product.
Temperature: Temperature is a critical parameter in Rifampicin synthesis and purification. Forced degradation studies have shown that elevated temperatures can significantly increase the formation of the MNP impurity. nih.gov Conversely, controlled cooling is essential during crystallization to ensure high purity. For example, a purification process involves heating a solution to 70-80°C for dissolution, followed by slow cooling to 0-5°C to crystallize the pure product, effectively removing impurities. google.com Another crystallization method specifies heating to 50-57°C before cooling to 0-10°C to obtain the desired crystal form and purity. google.com
pH: The pH of the reaction mixture can influence both the reaction rate and the formation of degradation products. Studies have indicated that acidic conditions, along with oxygen and humidity, can promote the degradation of Rifampicin to form MNP. nih.gov Therefore, maintaining control over pH during synthesis and workup is vital.
Reaction Time: Adequate reaction time is necessary to drive the synthesis to completion, thereby minimizing the levels of unreacted starting materials and intermediates, such as 3-formylrifamycin SV, in the final product. google.com
The following table summarizes the impact of process parameters on Rifampicin impurities.
| Process Parameter | Impact on Impurity Formation | Control Strategy |
| Temperature | High temperatures can accelerate the formation of degradation products, including MNP. nih.govnih.gov | Strict temperature control during reaction, extraction, and crystallization steps. google.comgoogle.com |
| pH | Acidic conditions can contribute to the degradation of Rifampicin into MNP. nih.gov | Maintaining optimal pH ranges throughout the process; use of appropriate bases for neutralization. google.com |
| Reaction Time | Insufficient time can lead to higher levels of unreacted intermediates. | Optimization and strict monitoring of reaction duration to ensure completion. |
Selection of Raw Materials and Reagents
The quality of the starting materials and reagents used in the synthesis of Rifampicin is paramount to controlling the final impurity profile.
The presence of impurities in raw materials can lead to the formation of new impurities in the final API or carry through the process. A key example is the starting material 1-amino-4-methylpiperazine (B1216902), which can be a source of the genotoxic impurity MNP. nih.gov Therefore, stringent specifications and testing for this and other raw materials are necessary to prevent the introduction of problematic impurities.
The choice of solvents and other reagents also plays a critical role. Solvents used in reaction and crystallization steps, such as n-butanol and acetone, must be of high purity. google.comgoogle.com The selection of reagents for purification, like sodium bisulfite, is based on their ability to selectively react with and facilitate the removal of specific impurities. google.com A comprehensive supplier qualification program is essential to ensure a consistent supply of high-quality raw materials and reagents, which is a core tenet of the QbD approach. gmpinsiders.com
Purification Techniques for Rifampicin and Impurity Removal
The control of impurities in rifampicin active pharmaceutical ingredient (API) is critical to ensure its quality, safety, and efficacy. Purification is a key step in the manufacturing process to remove process-related impurities and degradation products. The primary methods employed for this purpose are crystallization and chromatography, which are often optimized for large-scale production.
Crystallization and Recrystallization Optimization
Crystallization is a fundamental and cost-effective method for purifying rifampicin. The process involves dissolving the crude rifampicin in a suitable solvent or solvent system at an elevated temperature and then allowing it to crystallize under controlled cooling. This process effectively separates rifampicin from impurities that are either more soluble or less soluble in the chosen solvent system.
The selection of the solvent system is a critical parameter. Various solvents and solvent mixtures have been investigated to optimize the yield and purity of the final product. For instance, a mixture of n-butanol and water has been shown to be effective in producing high-purity rifampicin. google.com In one patented method, dissolving crude rifampicin in an n-butanol and water mixture at 70-80°C, followed by slow cooling to 0-5°C, resulted in a product with single impurity levels below 0.1%. google.com Another approach involves a multi-step purification process where crude rifampicin is first hydrolyzed and then re-synthesized, with a final recrystallization step from n-butanol and water to achieve a purity of over 99.5%. google.com
| Solvent System | Process Highlights | Resulting Purity | Reference |
|---|---|---|---|
| n-Butanol / Water | Dissolution at 70-80°C, followed by slow cooling to 0-5°C and crystallization for 4 hours. | > 99.5% (Single unknown impurities < 0.1%) | google.com |
| Acetone | Used for crystallizing chromatographically pure rifampicin after evaporation of the solvent from a previous step. | Chromatographically pure | google.com |
| Acetone / Water | For preparing Rifampicin Form II, crude material is dissolved at 50-57°C, followed by vacuum evaporation and cooling to 0-10°C. | > 97% | google.com |
| n-Butanol / Water | For preparing Rifampicin Form I, crude material is dissolved at 75-85°C, followed by vacuum evaporation and cooling to 20-35°C. | > 97% | google.com |
Chromatographic Purification at Scale
When crystallization alone is insufficient to remove certain closely related impurities, chromatographic techniques are employed. While traditional reversed-phase liquid chromatography (RPLC) has been used for the analysis of rifampicin and its impurities, it can be time-consuming and solvent-intensive for large-scale purification. daneshyari.comresearchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a promising alternative for the purification of rifampicin. sigmaaldrich.comnih.gov SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. daneshyari.com This results in faster separations, reduced solvent consumption, and a more environmentally friendly process. daneshyari.com An SFC method was developed that could separate rifampicin from five of its key impurities—rifampicin quinone (RQ), rifamycin (B1679328) SV (RSV), rifampicin N-oxide (RNO), and 3-formylrifamycin SV (3-FR)—in under four minutes. daneshyari.comnih.gov The efficiency and speed of SFC make it a viable option for scale-up in pharmaceutical manufacturing, allowing for higher throughput and reduced operational costs. youtube.com
| Technique | Advantages for Scale-Up | Key Impurities Separated | Reference |
|---|---|---|---|
| Reversed-Phase Liquid Chromatography (RPLC) | Well-established and understood technique for analytical separation. | Rifampicin Quinone, Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV | daneshyari.comresearchgate.net |
| Supercritical Fluid Chromatography (SFC) | Fast separation ( < 4 min), reduced solvent consumption ("green" alternative), suitable for high-throughput purification. | Rifampicin Quinone, Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV | daneshyari.comsigmaaldrich.comnih.gov |
Stability Enhancement and Impurity Mitigation Measures
Preventing the formation of impurities during the formulation and storage of rifampicin is as important as removing them during API manufacturing. Degradation of rifampicin can lead to the formation of impurities such as rifampicin-quinone and rifampicin N-oxide.
Use of Antioxidants in Formulations
Rifampicin is susceptible to oxidation. The inclusion of antioxidants in formulations is a common strategy to mitigate this degradation pathway. Ascorbic acid (Vitamin C) has been shown to decrease the degradation of rifampicin, particularly in acidic or alkaline conditions. mdpi.com Studies have demonstrated that the co-administration of ascorbic acid can increase the bioavailability of rifampicin by reducing its degradation. mdpi.com In one study, the use of ascorbic acid in the dissolution medium was shown to prevent the oxidative degradation of rifampicin. nih.gov Other antioxidants, such as Vitamin E, have also been investigated for their protective effects. nih.govresearchgate.net Research has shown that both Vitamin C and Vitamin E can modulate the toxic effects of rifampicin, suggesting a role in protecting against degradation-related issues. nih.govresearchgate.net
| Antioxidant | Observed Effect | Context of Study | Reference |
|---|---|---|---|
| Ascorbic Acid (Vitamin C) | Decreased rifampicin degradation/oxidation. | Used in nanoparticle formulations and dissolution media. | mdpi.comnih.gov |
| Vitamin E | Showed remarkable protection against rifampicin-induced damage in vivo. | In vivo study on modulatory effects. | nih.govresearchgate.net |
| Ascorbic Acid (Vitamin C) & Vitamin E | Both improved sperm quality and protected against brain damage caused by rifampicin in vivo. | In vivo study on toxicity modulation. | nih.gov |
Controlled Storage Conditions and Packaging
Rifampicin's stability is highly dependent on storage conditions. It is sensitive to heat, light, and moisture. fishersci.seagscientific.com Therefore, stringent control of the storage environment is essential to prevent impurity formation.
Official guidelines recommend storing rifampicin capsules in tight, light-resistant containers, preferably between 15-30°C, and avoiding excessive heat. nih.gov For the bulk substance, storage in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents is crucial. scbt.comcdhfinechemical.com Protecting the substance from direct sunlight is also a key requirement. fishersci.se Proper packaging, such as in polyethylene (B3416737) or polypropylene (B1209903) containers that are securely sealed and clearly labeled, helps to protect the drug from environmental factors that can accelerate degradation. scbt.com
| Parameter | Recommended Condition | Reason | Reference |
|---|---|---|---|
| Temperature | Preferably 15-30°C; Keep refrigerated/cool. Avoid excessive heat. | To prevent thermal degradation. | fishersci.senih.gov |
| Light | Protect from direct sunlight. Use light-resistant containers. | Rifampicin is sensitive to light, which can cause photodegradation. | fishersci.seagscientific.comnih.gov |
| Moisture | Store in a dry place. Keep containers tightly closed. | To prevent hydrolysis and other moisture-related degradation. | agscientific.comscbt.com |
| Packaging | Tight, securely sealed containers (e.g., glass, polyethylene, polypropylene). | To protect against light, moisture, and contamination. | nih.govscbt.com |
Influence of Crystal Form on Impurity Profile
Rifampicin exhibits polymorphism, meaning it can exist in different crystal forms or as an amorphous solid. researchgate.net The most common polymorphic forms are Form I and Form II. researchgate.net These different solid-state forms can have different physical properties, including solubility, dissolution rate, and, importantly, chemical stability. researchgate.net
Form I is generally considered to be the more thermodynamically stable form, while Form II is metastable. researchgate.net The presence of different crystal forms can influence the impurity profile, as the molecular arrangement and energy state of a less stable form can make it more susceptible to degradation. mdpi.com For example, studies have shown that Rifampicin Form II can convert to Form I, especially when in contact with a dissolution medium. researchgate.net Furthermore, amorphous forms are typically less stable and more prone to degradation than their crystalline counterparts. The characterization and control of the crystal form throughout the manufacturing process and in the final drug product are therefore essential for ensuring a consistent and stable impurity profile. researchgate.net
| Crystal Form | Relative Stability | Key Characteristics | Reference |
|---|---|---|---|
| Form I | Thermodynamically stable | One of the two primary bioavailable forms. | researchgate.net |
| Form II | Metastable | Can convert to the more stable Form I, especially in aqueous environments. | researchgate.net |
| Amorphous | Least stable | Generally has higher solubility but is more susceptible to chemical degradation. Can be formed after desolvation of certain solvates. | researchgate.net |
| Solvates/Hydrates | Variable | Can be unstable and may change to amorphous forms upon desolvation. Different solvates (e.g., acetone, 2-pyrrolidone) have been identified. | researchgate.netnih.gov |
Control of Raw Material, Intermediate, and Excipient Purity
The control of impurities in the final Active Pharmaceutical Ingredient (API) of Rifampicin begins long before the final synthesis steps. A robust control strategy is fundamentally reliant on ensuring the quality and purity of all incoming materials, including raw materials, intermediates, and excipients. The quality of these components directly influences the impurity profile of the final drug product. Therefore, stringent specifications and rigorous testing protocols are established for each material involved in the pharmaceutical manufacturing process.
The manufacturing of Rifampicin, a semi-synthetic antibiotic, involves critical raw materials and intermediates. pharmaoffer.com The primary starting materials for the synthesis of Rifampicin are 3-formylrifamycin SV and 1-amino-4-methylpiperazine. The purity of these raw materials is paramount, as any impurities present can be carried through the synthesis process or can participate in side reactions, leading to the formation of new impurities in the final product.
A critical aspect of raw material control is the potential for the introduction of genotoxic impurities. For instance, the impurity 1-methyl-4-nitrosopiperazine (MNP), a known genotoxin, can arise from the raw materials used in the synthesis of Rifampicin. nih.govmdpi.com The control of such impurities to acceptable levels is a key regulatory expectation and is crucial for patient safety.
Intermediate control is equally important in the manufacturing of Rifampicin. Intermediates are substances produced during the synthesis of an API that must undergo further molecular change or purification before becoming the final API. In the case of Rifampicin, Rifamycin S is a key intermediate. The purity of Rifamycin S and other intermediates must be carefully controlled to ensure the efficiency of subsequent reaction steps and to minimize the formation of process-related impurities.
Excipients, while often considered inert, can also have a significant impact on the stability and impurity profile of the final drug product. Impurities within excipients or interactions between excipients and the API can lead to the degradation of Rifampicin and the formation of new impurities over time. Therefore, the purity and compatibility of excipients must be thoroughly evaluated and controlled.
Raw Material Specifications and Testing
The quality of Rifampicin is directly dependent on the quality of the starting materials used in its synthesis. The two primary raw materials are 3-formylrifamycin SV and 1-amino-4-methylpiperazine. Strict specifications are set for these materials to ensure a consistent and high-purity final product.
3-Formylrifamycin SV: This is a key starting material in the synthesis of Rifampicin. Its purity is critical as it directly participates in the formation of the Rifampicin molecule. Pharmacopoeial standards, such as the British Pharmacopoeia (BP), provide reference standards for 3-formylrifamycin SV, which are used for quality control testing. sigmaaldrich.comlgcstandards.compharmacopoeia.com
| Test | Acceptance Criteria | Analytical Method | Rationale |
| Appearance | Black-Red Solid | Visual Inspection | To ensure the material has the expected physical appearance. pharmaffiliates.com |
| Identification | The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard. | High-Performance Liquid Chromatography (HPLC) | To confirm the identity of the material. |
| Assay (Purity) | ≥95% | HPLC | To ensure the material has a high level of purity and to quantify the main component. caymanchem.com |
| Related Substances | Specific impurities below defined limits. | HPLC, Supercritical Fluid Chromatography (SFC) | To control impurities that may be carried over to the final product. sigmaaldrich.comnih.gov |
| Water Content | ≤ 2.0% | Karl Fischer Titration | To control the amount of water, which can affect reaction stoichiometry and stability. |
| Residual Solvents | Within ICH limits | Gas Chromatography (GC) | To ensure that levels of residual solvents from the manufacturing process are safe. |
1-Amino-4-methylpiperazine: This is the other key raw material that reacts with 3-formylrifamycin SV to form Rifampicin. Impurities in this raw material can lead to the formation of related substance impurities in the final API. A significant concern is the potential for the presence of 1-methyl-4-nitrosopiperazine (MNP), a genotoxic impurity. mdpi.com
| Test | Acceptance Criteria | Analytical Method | Rationale |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | To ensure the material has the expected physical appearance. |
| Identification | The infrared absorption spectrum of the sample corresponds to that of the reference standard. | Infrared Spectroscopy (IR) | To confirm the identity of the material. |
| Assay (Purity) | ≥99.0% | Gas Chromatography (GC), HPLC with derivatization | To ensure high purity and minimize potential side reactions. researchgate.netgoogle.com |
| Related Substances | Specific impurities below defined limits. | GC, HPLC | To control impurities that could react to form Rifampicin-related impurities. |
| 1-methyl-4-nitrosopiperazine (MNP) content | Below the limit of detection/quantification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To control the presence of a potent genotoxic impurity. nih.govmdpi.com |
| Water Content | ≤ 0.5% | Karl Fischer Titration | To control the amount of water, which can affect reaction stoichiometry. |
Intermediate Purity and Control
The control of intermediates is a critical step in ensuring the quality of the final Rifampicin product. A key intermediate in the synthesis of Rifampicin is Rifamycin S. The purity of Rifamycin S directly impacts the yield and impurity profile of the subsequent steps.
Rifamycin S: This intermediate is formed in the earlier stages of the Rifampicin synthesis. Its quality is crucial for the successful conversion to 3-formylrifamycin SV and ultimately to Rifampicin.
| Test | Acceptance Criteria | Analytical Method | Rationale |
| Appearance | A crystalline powder | Visual Inspection | To ensure the material has the expected physical appearance. |
| Identification | The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard. | HPLC | To confirm the identity of the intermediate. |
| Assay (Purity) | ≥97.0% | HPLC | To ensure the purity of the intermediate before proceeding to the next synthetic step. |
| Related Substances | Specific impurities below defined limits. | HPLC | To minimize the carry-over of impurities into the final product. |
| Loss on Drying | ≤ 1.0% | Gravimetric | To control the amount of volatile matter. |
In-process controls are implemented at the intermediate stages to monitor the progress of the reaction and the purity of the intermediate. Any deviation from the established specifications can be addressed before proceeding to the next step, thus preventing the formation of a substandard final product.
Excipient Quality and Compatibility
Excipients are integral components of the final pharmaceutical formulation, and their quality can significantly influence the stability and safety of the drug product. While considered inactive, excipients can contain impurities or degrade over time, potentially interacting with the Rifampicin API.
The selection and control of excipients for Rifampicin formulations are based on several factors, including their purity, compatibility with Rifampicin, and impact on the manufacturing process and drug release. nih.govnih.gov
Common Excipients in Rifampicin Formulations and their Control Strategies:
| Excipient | Function | Key Quality Attributes and Control Strategies |
| Hydroxypropyl Methylcellulose (HPMC) | Controlled-release agent, binder | Viscosity: Controlled to ensure consistent drug release. nih.govPurity: Tested for related substances and microbial contamination. Particle Size: Controlled to ensure uniformity of blending. |
| Leucine | Powder dispersibility enhancer | Purity: Assay and identification tests. Particle Size: Critical for aerosol performance in inhalation products. nih.gov |
| Talc | Glidant | Purity: Tested for asbestos (B1170538) and heavy metals. Particle Size: Controlled for flowability. |
| Magnesium Stearate | Lubricant | Purity: Tested for related substances and microbial contamination. Physical Form: Crystalline form can impact tablet dissolution. |
Excipient Compatibility Studies: Before an excipient is approved for use in a Rifampicin formulation, compatibility studies are performed. These studies assess the potential for physical and chemical interactions between the excipient and Rifampicin under accelerated storage conditions. Analytical techniques such as HPLC are used to monitor for any degradation of Rifampicin or the formation of new impurities.
By implementing stringent controls on the purity of raw materials, intermediates, and excipients, pharmaceutical manufacturers can ensure the consistent production of high-quality Rifampicin with a well-defined and controlled impurity profile, ultimately safeguarding patient health.
Regulatory Landscape and Pharmacopoeial Standards for Rifampicin Impurities
International Council for Harmonisation (ICH) Guidelines on Impurities
The ICH has established a series of quality guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a scientific basis for the control of impurities in new drug substances and products.
ICH Q3A: Impurities in New Drug Substances
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.org This guidance is applicable to Rifampicin (B610482) as a chemically synthesized drug substance. The guideline establishes thresholds for impurities based on the maximum daily dose of the drug. ich.org These thresholds trigger the need for reporting, identifying the structure of, and qualifying the safety of an impurity.
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if it was present in a new drug substance used in safety and/or clinical studies, or if it is a significant metabolite in animal or human studies. ich.org
The thresholds for reporting, identification, and qualification of impurities in a new drug substance are summarized in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline |
For Rifampicin, the selection of specific impurities to be included in the drug substance specification is based on the impurities observed in batches manufactured by the proposed commercial process. ich.org These are referred to as "specified impurities" and can be either identified or unidentified. ich.org
ICH Q3B: Impurities in New Drug Products
Complementing ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities in new drug products. europa.eu This guideline specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.eu Impurities that are present in the drug substance and are not also degradation products are generally not monitored in the drug product. europa.eu
Similar to ICH Q3A, this guideline sets thresholds for the reporting, identification, and qualification of degradation products in new drug products. europa.eu
The thresholds for degradation products in new drug products are outlined in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 1 mg | 1.0% | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 5 µg TDI (whichever is lower) |
| 1 mg - 10 mg | 0.5% | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 20 µg TDI (whichever is lower) |
| > 10 mg - 100 mg | 0.2% | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.10% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.10% | 0.15% | 0.15% |
| TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline |
Any degradation product observed during stability studies at a level greater than the identification threshold should be identified. ich.org The process of qualification involves establishing the biological safety of a degradation product at its specified level. europa.eu
ICH M7: Assessment and Control of DNA Reactive (Genotoxic) Impurities
The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu This is particularly relevant for Rifampicin, as certain impurities with genotoxic potential have been identified.
A notable example is the presence of nitrosamine (B1359907) impurities in Rifampin. The U.S. Food and Drug Administration (FDA) has investigated the presence of 1-methyl-4-nitrosopiperazine (B99963) (MNP) in Rifampin. fda.gov MNP belongs to the nitrosamine class of compounds, some of which are classified as probable or possible human carcinogens. wikipedia.org
The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day , corresponding to a theoretical cancer risk of 1 in 100,000 over a lifetime of exposure. ich.org However, for certain highly potent carcinogens, such as N-nitroso compounds, this TTC is not applicable. ich.org
For MNP in Rifampin, the FDA has established an acceptable intake (AI) limit of 0.16 parts per million (ppm). fda.gov To mitigate potential shortages of this critical medication, the agency has temporarily allowed for the distribution of Rifampin containing MNP below 5 ppm. fda.gov The World Health Organization (WHO) has also noted the revision of the AI for MNP to 400 ng/day based on the Carcinogenic Potency Categorization Approach (CPCA). usp.org
Pharmacopoeial Monographs and Specific Requirements
Pharmacopoeias provide legally recognized standards for the quality of medicines. The monographs within these compendia detail the tests, procedures, and acceptance criteria for drug substances and products.
United States Pharmacopeia (USP) Standards
The United States Pharmacopeia (USP) provides a monograph for Rifampin (the official name for Rifampicin in the USP). This monograph outlines specific tests for identification, assay, and the control of impurities.
The USP monograph for Rifampin specifies limits for related substances, which are determined by a chromatographic method. The acceptance criteria for impurities in the Rifampin drug substance are as follows:
| Impurity | Limit |
| Rifampin Quinone | Not more than 1.5% |
| Any other individual related substance | Not more than 1.0% |
| Total of all individual related substances (other than Rifampin Quinone) | Not more than 3.5% |
| Data sourced from the USP-NF monograph for Rifampin pharmacopeia.cn |
The monograph specifies USP Rifampin RS (Reference Standard) and USP Rifampin Quinone RS for use in these tests. pharmacopeia.cn Rifampin Quinone is a known related substance of Rifampicin.
The subject of this article, "Rifampicin Impurity 4," is not specifically named in the current public USP monograph for Rifampin. However, as an individual related substance, it would be subject to the limit of "not more than 1.0%" for any other individual related substance and included in the total impurities calculation. Its molecular formula has been reported as C41H56N4O11. nih.gov
European Pharmacopoeia (EP) Standards
The European Pharmacopoeia (EP) provides legally binding quality standards for medicines and their ingredients. The general monograph "Substances for pharmaceutical use" (2034) outlines the fundamental requirements for controlling impurities, effectively incorporating the principles of the International Council for Harmonisation (ICH) Q3A guideline. This makes the ICH thresholds for reporting, identification, and qualification of impurities mandatory within the EP framework.
The specific monograph for Rifampicin (0052) details the tests and acceptance criteria for its related substances. While the monograph is subject to revision, the approach involves setting limits for specified, unspecified, and total impurities. Specified impurities are those that are identified and listed in the monograph, such as Rifampicin quinone and Rifampicin N-oxide.
Key aspects of EP standards for Rifampicin impurities include:
Specified Impurities: Individual limits are set for known impurities. For example, Rifampicin quinone is a well-known degradation product that is specifically controlled.
Unspecified Impurities: A general limit is applied to any impurity that is not specifically listed.
Total Impurities: A limit is placed on the sum of all impurities detected.
Reporting Threshold: A level above which an impurity must be reported in regulatory submissions. This is aligned with ICH guidelines.
Manufacturers must adhere to the current version of the monograph, as published in the latest EP supplement, to ensure compliance.
Other International Pharmacopoeial Guidelines
Beyond the European Pharmacopoeia, other major international pharmacopoeias provide standards for Rifampicin impurities, ensuring a global consensus on quality.
United States Pharmacopeia (USP): The USP monograph for Rifampin (the U.S. adopted name for Rifampicin) provides specific acceptance criteria for related substances. The limits are clearly defined and serve as a benchmark for products marketed in the United States.
| Impurity | Limit (as a percentage of Rifampicin) |
|---|---|
| Rifampin Quinone | Not more than 1.5% |
| Any other individual related substance | Not more than 1.0% |
| Total of all other related substances (excluding Rifampin Quinone) | Not more than 3.5% |
British Pharmacopoeia (BP): The BP also provides a monograph for Rifampicin, which includes tests for related substances. It lists specific impurities, such as Rifampicin N-oxide and 3-Formylrifamycin SV, for which it provides official Chemical Reference Substances (BPCRS) to be used in identification and control tests. The acceptance criteria in the BP are generally harmonized with the EP.
The International Pharmacopoeia (Ph. Int.): Published by the World Health Organization (WHO), The International Pharmacopoeia aims to provide quality standards for medicines available globally. A draft revision for the Rifampicin monograph noted the need to control for impurities, including traces of nitrosamines. The related substances test described involves thin-layer chromatography (TLC) and sets limits for impurities like 3-formylrifamycin SV and rifampicin quinone based on comparison with reference standards. One WHO document for an International Chemical Reference Substance for Rifampicin indicated total impurities of 2.48% as determined by liquid chromatography. lgcstandards.com
Regulatory Frameworks for Reporting and Control of Impurities
The International Council for Harmonisation (ICH) has developed globally recognized guidelines that form the basis of most regulatory frameworks for impurities in new drug substances and products. These guidelines provide a scientific and risk-based approach to the control of impurities.
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds at which impurities must be reported, identified, and qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level. The thresholds are based on the maximum daily dose of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products observed during manufacturing and stability studies. It provides a rationale for reporting and controlling degradation products and includes thresholds for their identification and qualification, which differ slightly from those for drug substance impurities.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 10 mg | 0.1% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.1% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.05% | 0.10% | 0.15% |
Regulatory Guidance on Nitrosamine Impurities in Pharmaceutical Products
In recent years, the presence of nitrosamine impurities in pharmaceuticals has become a significant concern for global regulators due to their classification as probable human carcinogens. Both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have issued comprehensive guidance for manufacturers.
The core of the regulatory expectation is a three-step process:
Risk Assessment: Manufacturers are required to conduct a thorough risk assessment of their manufacturing processes to identify any potential for nitrosamine formation or contamination.
Confirmatory Testing: If a risk is identified, confirmatory testing of the drug product is required to determine the presence and quantity of nitrosamines.
Mitigation: If nitrosamines are detected above the acceptable intake (AI) limit, manufacturers must implement changes to their manufacturing process or sourcing of materials to reduce the impurity to acceptable levels.
Both the EMA and FDA have established strict AI limits for common nitrosamines. For newly identified nitrosamines without sufficient carcinogenicity data, a substance-specific assessment is required. The FDA, for instance, has introduced a "Carcinogenic Potency Categorization Approach" (CPCA) to assign a recommended AI limit based on the impurity's structure. In the absence of other data, the FDA recommends a default AI limit of 26.5 ng/day.
Risk Management Frameworks for Impurity Assessment and Control
A systematic and proactive approach to managing the risks associated with impurities is essential throughout the lifecycle of a pharmaceutical product. The primary framework for this is outlined in the ICH Q9 guideline on Quality Risk Management (QRM).
QRM is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product. The key elements of the ICH Q9 framework include:
Risk Assessment: This involves identifying potential hazards (e.g., sources of impurities), analyzing the probability of their occurrence, and evaluating the potential impact on patient safety.
Risk Control: This step focuses on decision-making to reduce or accept risks. It includes implementing mitigation strategies to control impurities within their specified limits and demonstrating the effectiveness of these controls.
Risk Communication: This is the sharing of information about risks and risk management between decision-makers and others.
Risk Review: This involves the ongoing monitoring of the risk management process and its outcomes to ensure that controls remain effective and to adapt to new information.
By integrating QRM principles, pharmaceutical manufacturers can move from a reactive to a proactive stance on impurity control, ensuring product quality and patient safety are maintained.
Future Perspectives and Emerging Research Directions in Rifampicin Impurity Science
Development of Novel High-Sensitivity and High-Throughput Analytical Techniques for Impurities
The conventional methods for impurity analysis, such as standard High-Performance Liquid Chromatography (HPLC), are being supplemented and, in some cases, replaced by more advanced techniques that offer greater sensitivity, speed, and resolution. daneshyari.comtandfonline.com A significant development in this area is the application of Supercritical Fluid Chromatography (SFC). nih.gov SFC has demonstrated notable advantages over traditional reversed-phase liquid chromatography (RPLC) for the analysis of Rifampicin (B610482) and its impurities. daneshyari.com By utilizing features like unique selectivity and the absence of injection solvent effects, SFC can separate all known impurities and the active pharmaceutical ingredient (API) in a fraction of the time required by RPLC methods, often within four minutes. nih.gov This rapid analysis time is crucial for high-throughput screening in quality control environments.
One study highlighted the efficiency of an SFC method using a packed diol column, which successfully resolved key impurities such as Rifampicin Quinone (RQ), Rifampicin N-oxide (RNO), Rifamycin (B1679328) SV (RSV), and 3-Formylrifamycin SV (3-FR). daneshyari.comnih.gov The enhanced speed and resolution of SFC not only accelerate the quality control process but also enable the detection of more impurity peaks that might be missed by conventional methods. daneshyari.comnih.gov
Furthermore, for detecting trace-level genotoxic impurities, highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are becoming indispensable. frontiersin.org For instance, an LC-MS/MS method was developed for the quantification of 1-methyl-4-nitrosopiperazine (B99963) (MNP), a nitrosamine (B1359907) impurity found in Rifampicin capsules. frontiersin.org This method demonstrated high accuracy and a low limit of detection, making it suitable for ensuring that such dangerous impurities remain below the strict limits set by regulatory bodies. frontiersin.org
| Technique | Key Advantages | Commonly Detected Impurities | Reference |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Fast analysis time (under 4 mins), high resolution, reduced solvent usage, detection of more impurity peaks. | Rifampicin Quinone, Rifampicin N-oxide, Rifamycin SV, 3-Formylrifamycin SV. | daneshyari.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Robust, widely used, and validated for many impurities. | Rifampicin Quinone, 3-Formylrifamycin SV, 25-desacetylrifampin. | tandfonline.comresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for trace-level and genotoxic impurities. | 1-methyl-4-nitrosopiperazine (MNP). | frontiersin.org |
Application of Advanced Computational Modeling and Predictive Tools for Impurity Pathways
In addition to predicting impurity formation, computational models are also used to simulate the behavior of drugs and their interactions within biological systems. Physiologically based pharmacokinetic (PBPK) models have been developed for Rifampicin to predict its metabolic pathways and potential drug-drug interactions. nih.govnih.govresearchgate.net While primarily used for efficacy and safety assessment, the principles of PBPK modeling can be extended to understand how impurities might be metabolized and what their potential toxicological impact could be.
Integrated Quality Control Strategies for Complex Pharmaceutical Formulations Containing Rifampicin
Rifampicin is frequently used in fixed-dose combination (FDC) therapies, particularly for the treatment of tuberculosis. nih.gov These complex formulations, which contain multiple active pharmaceutical ingredients and excipients, present unique challenges for impurity control. freyrsolutions.com The potential for interactions between different APIs and between APIs and excipients can lead to the formation of new degradation products not seen in single-drug formulations. freyrsolutions.com
An integrated quality control strategy is therefore essential. This involves a comprehensive risk assessment to evaluate the impact of impurities on the quality, safety, and efficacy of the combination product. freyrsolutions.com Stability studies for FDCs must be designed to detect not only the degradation of individual components but also interaction products. For example, the chemical stability of Rifampicin is known to be poor in acidic media, leading to the formation of degradation products. ingentaconnect.comresearchgate.net When combined with other drugs like isoniazid, the degradation rates can be highly variable. ingentaconnect.com
Effective quality control also extends to post-marketing surveillance. Studies have shown that the bioavailability of Rifampicin can differ significantly between single-drug formulations and FDCs. nih.gov One study found an average 20% reduction in Rifampicin bioavailability in a four-drug FDC compared to a single-drug reference, highlighting the need for in-vivo bioequivalence studies as part of a holistic quality control program. nih.gov
Addressing Emerging Impurity Classes and Evolving Regulatory Challenges
A significant recent challenge in pharmaceutical quality control has been the emergence of nitrosamine impurities in various medications, including Rifampicin. chemistryviews.org In 2020, the U.S. Food and Drug Administration (FDA) reported the presence of 1-methyl-4-nitrosopiperazine (MNP) in certain Rifampin products. wikipedia.orgfda.gov Nitrosamines are classified as a "cohort of concern" due to their potential as probable or possible human carcinogens. chemistryviews.orgwikipedia.org
This discovery prompted a swift regulatory response, with agencies like the FDA issuing guidance on acceptable intake limits and developing testing methods to detect these impurities. fda.gov Initially, the acceptable limit for MNP in Rifampin was set at 0.16 parts per million (ppm). chemistryviews.orgfda.gov However, to prevent drug shortages of this critical medication, the FDA temporarily allowed distribution of Rifampicin containing MNP below 5 ppm, demonstrating a risk-based approach to regulation. frontiersin.orgfda.gov
The nitrosamine issue underscores the dynamic nature of regulatory science. Pharmaceutical manufacturers must stay abreast of evolving guidelines from bodies like the International Council for Harmonisation (ICH) and national regulatory agencies. nih.govaquigenbio.com The push for global harmonization of impurity standards aims to streamline drug development and ensure consistent quality across different markets, but it also requires manufacturers to maintain robust and adaptable quality systems. aquigenbio.com
Role of Reference Standards and Impurity Stability in Quality Control
The foundation of accurate impurity analysis is the availability of high-quality, well-characterized reference standards. synzeal.compharmaffiliates.com These standards are essential for the identification, quantification, and validation of analytical methods used in quality control. synzeal.com Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide official reference standards for Rifampicin and its known impurities, including Rifampicin N-Oxide, Rifampicin Quinone, and 3-Formylrifamycin SV. avantorsciences.com
The use of certified reference materials, produced in accordance with standards like ISO 17034 and ISO/IEC 17025, ensures the accuracy and reproducibility of analytical results. lgcstandards.com These standards are used not only for routine release testing but also in stability studies.
Q & A
Q. What validated analytical methods are recommended for detecting and quantifying Rifampicin Impurity4 in drug substances?
To ensure accuracy, high-performance liquid chromatography (HPLC) with UV detection is the gold standard for Rifampicin Impurity4 analysis. Methods should follow ICH Q2(R2) guidelines, including specificity testing by spiking the drug substance with synthetically prepared Impurity4 and confirming resolution from the main peak . For quantification, calibration curves must cover 50–150% of the expected impurity range, with precision (RSD ≤ 2%) and accuracy (recovery 98–102%) validated across three batches .
Q. How do I align impurity identification protocols with ICH Q3A/B guidelines for Rifampicin Impurity4?
ICH Q3A/B mandates identification of impurities exceeding 0.10% (for daily doses ≤ 2g/day). Use a tiered approach:
Screening : Employ HPLC-DAD to detect impurities ≥ 0.05%.
Identification : For impurities above thresholds, use LC-MS/MS with ion-trap MS to compare fragmentation patterns against reference standards .
Structural Confirmation : NMR (1H and 13C) for stereochemical elucidation, particularly for isomers .
Q. What are the critical parameters for developing a stability-indicating method for Rifampicin Impurity4?
Stress testing under ICH Q1A conditions is essential:
- Acid/Base Hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.
- Oxidation : 3% H₂O₂ at 25°C for 6 hours.
- Photolysis : 1.2 million lux-hours UV exposure.
The method must resolve degradation products from Impurity4 and demonstrate robustness (±10% variation in flow rate/pH) .
Advanced Research Questions
Q. How can I resolve contradictions in Rifampicin Impurity4 quantification data across LC-MS and NMR platforms?
Discrepancies often arise from ion suppression (LC-MS) or solvent interference (NMR). Mitigation strategies:
- LC-MS : Use isotope-labeled internal standards (e.g., ²H₃-Rifampicin) to correct matrix effects .
- NMR : Pre-saturate solvent signals (e.g., DMSO-d6) and apply 2D-COSY to distinguish overlapping proton signals .
Cross-validate results using orthogonal methods, such as quantitative ¹H-NMR with ERETIC2 calibration .
Q. What experimental design optimizes the detection of trace-level Rifampicin Impurity4 in presence of structurally similar by-products?
Adopt a Design of Experiments (DoE) approach:
Q. How can I investigate the synthetic pathway origins of Rifampicin Impurity4 using reaction mass spectrometry (REMS)?
REMS enables real-time tracking of impurity formation:
Reactor Setup : Equip a microreactor with ESI-MS probe.
Sampling : Collect time-resolved spectra during Rifampicin synthesis (e.g., at 10-minute intervals).
Kinetic Modeling : Use Gaussian processes to correlate Impurity4 formation with pH/temperature spikes. Publish raw REMS data in supplemental materials per FAIR principles .
Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in Rifampicin Impurity4 levels?
Apply mixed-effects models:
- Fixed Effects : Synthesis temperature, catalyst lot.
- Random Effects : Operator skill, raw material supplier.
Use ANOVA with Tukey’s HSD post-hoc test (α = 0.01) to identify significant contributors. Report 95% confidence intervals for impurity means .
Methodological Frameworks for Research Design
How to formulate a FINER-compliant research question on Rifampicin Impurity4 degradation mechanisms?
Apply the FINER criteria:
- Feasible : “Can forced degradation studies (80°C/75% RH) be completed within 6 months using available LC-QTOF?”
- Novel : “Does UV-C irradiation induce unique photolytic by-products compared to ICH Q1B conditions?”
- Ethical : Use synthetic Impurity4 (not isolated from expired drugs) to avoid toxicity risks .
Q. What PICO elements apply to clinical relevance studies of Rifampicin Impurity4 toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
